Cas no 850910-50-8 (4-(diethylsulfamoyl)-N-(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
4-(diethylsulfamoyl)-N-(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(diethylsulfamoyl)-N-(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Benzamide, 4-[(diethylamino)sulfonyl]-N-(3-ethyl-6-nitro-2(3H)-benzothiazolylidene)-
- F0566-0333
- 4-(diethylsulfamoyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
- 850910-50-8
- 4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- EU-0087170
- AKOS024584440
-
- Inchi: 1S/C20H22N4O5S2/c1-4-22(5-2)31(28,29)16-10-7-14(8-11-16)19(25)21-20-23(6-3)17-12-9-15(24(26)27)13-18(17)30-20/h7-13H,4-6H2,1-3H3
- InChI Key: DDJXIOLRJNZENT-UHFFFAOYSA-N
- SMILES: C(N=C1N(CC)C2=CC=C([N+]([O-])=O)C=C2S1)(=O)C1=CC=C(S(N(CC)CC)(=O)=O)C=C1
Computed Properties
- Exact Mass: 462.10316216g/mol
- Monoisotopic Mass: 462.10316216g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 795
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 150Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 636.0±65.0 °C(Predicted)
- pka: -3.65±0.20(Predicted)
4-(diethylsulfamoyl)-N-(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0566-0333-2μmol |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-5μmol |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-10μmol |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-20μmol |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-1mg |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-2mg |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-3mg |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-4mg |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-5mg |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0566-0333-10mg |
4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-50-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-(diethylsulfamoyl)-N-(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-(diethylsulfamoyl)-N-(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
4-(Diethylsulfamoyl)-N-(2Z)-3-Ethyl-6-Nitro-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide: A Comprehensive Overview
4-(Diethylsulfamoyl)-N-(2Z)-3-Ethyl-6-Nitro-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide, commonly referenced by its CAS number 850910-50-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are known for their versatile structures and wide-ranging biological activities. Recent studies have highlighted its role in the development of novel drugs and agrochemicals due to its unique structural features and functional groups.
The molecular structure of this compound is characterized by a benzothiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The thiazole moiety is further substituted with a nitro group at position 6 and an ethyl group at position 3. The sulfamoyl group (diethylsulfamoyl) is attached at position 4 of the benzene ring, while the amidine group is present at position 2 of the thiazole ring. This intricate arrangement of functional groups provides the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations.
Recent research has focused on the synthesis and characterization of this compound. Scientists have explored various synthetic routes to optimize its production, including multi-component reactions and microwave-assisted synthesis. These methods have not only improved the yield but also reduced the reaction time, making the synthesis process more efficient. The compound's stability under different conditions has also been studied extensively, revealing its resistance to thermal degradation and oxidative stress.
The biological activity of 4-(Diethylsulfamoyl)-N-(2Z)-3-Ethyl-6-Nitro-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide has been a subject of interest in recent years. Studies have demonstrated its potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi. The nitro group in the molecule contributes significantly to its antibacterial activity by disrupting bacterial cell membranes. Additionally, the sulfamoyl group enhances the compound's solubility in aqueous media, improving its bioavailability.
In the field of agriculture, this compound has shown promise as a herbicide due to its ability to inhibit plant enzyme activity. Researchers have conducted field trials to assess its efficacy against various weeds, with encouraging results indicating potential commercial applications. Furthermore, the compound's selectivity towards specific enzymes makes it a candidate for targeted therapies in medicine.
The environmental impact of CAS No: 850910-50-8 has also been evaluated to ensure its safe use in agricultural and pharmaceutical applications. Studies have shown that it degrades efficiently under sunlight exposure, reducing its persistence in the environment. This biodegradability makes it a more eco-friendly option compared to traditional chemicals.
In conclusion, 4-(Diethylsulfamoyl)-N-(2Z)-3-Ethyl-6-Nitro-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide represents a significant advancement in organic chemistry with diverse applications across multiple industries. Its unique structure, coupled with recent research findings on its synthesis and biological activity, positions it as a valuable compound for future innovations in drug development and agrochemicals.
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